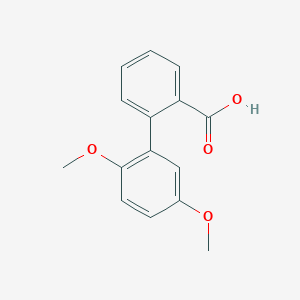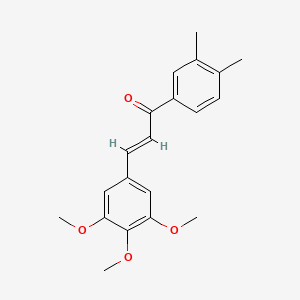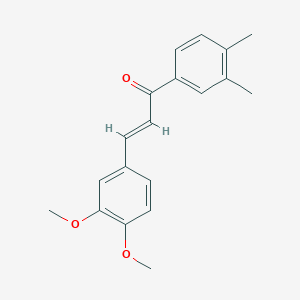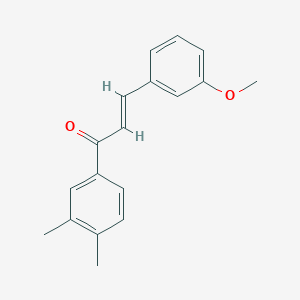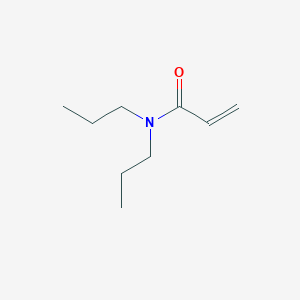![molecular formula C11H9FN2O2 B6331949 5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2091021-14-4](/img/structure/B6331949.png)
5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pyrazole ring is a component of many therapeutic agents and has diverse pharmacological effects . Fluorophenyl groups are often used in medicinal chemistry due to the stability of the C-F bond and its ability to increase the binding affinity of protein-ligand complexes .
Synthesis Analysis
Pyrazole derivatives can be synthesized in various ways, such as by Knorr reaction or through the pyrazoline pathway, which involves the reaction of α, β-unsaturated ketone with hydrazine derivatives . The synthesis often involves a two-step reaction: first, the synthesis of pyrazoline via a one-pot three-component reaction, followed by oxidative aromatization of pyrazoline to form the pyrazole .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including oxidative aromatization, to form the pyrazole ring . They can also participate in various other reactions due to the presence of reactive sites on the pyrazole ring and the attached functional groups .科学的研究の応用
5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research. It is used in the development of drugs and has been studied for its potential therapeutic effects in a number of diseases. This compound has been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. It has also been studied for its potential to reduce oxidative stress, which is believed to be involved in the development of many diseases. In addition, this compound has been studied for its potential to inhibit cancer cell growth and has been found to be effective in inhibiting the growth of certain types of cancer cells in vitro.
作用機序
The exact mechanism of action of 5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation and oxidative stress. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, this compound has been found to inhibit the activity of NADPH oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells. In addition, this compound has been found to have anti-apoptotic effects, meaning that it can protect cells from death. Finally, this compound has been found to have neuroprotective effects, meaning that it can protect neurons from damage.
実験室実験の利点と制限
The use of 5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. In addition, this compound has a wide range of applications and has been studied extensively in animal models, making it a useful tool for research. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not yet known exactly how it works, making it difficult to predict its effects. In addition, this compound has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of potential future directions for research on 5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid. One potential direction is to further investigate its mechanism of action in order to better understand how it works. In addition, further research is needed to determine its safety and efficacy in humans, as well as to explore its potential therapeutic effects in different diseases. Finally, research is needed to explore the potential of this compound as an anti-cancer agent and to investigate its potential to inhibit the growth of other types of cancer cells.
合成法
5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be synthesized in a two-step process. The first step involves a reaction of 3-fluorophenylmethyl bromide with 1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields this compound. The second step involves a reaction of the compound with a reducing agent, such as sodium borohydride, to yield the desired product.
Safety and Hazards
特性
IUPAC Name |
5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-3-1-2-7(4-8)5-10-9(11(15)16)6-13-14-10/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSYGOXCABXEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=C(C=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

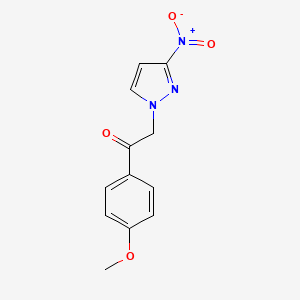
![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)




